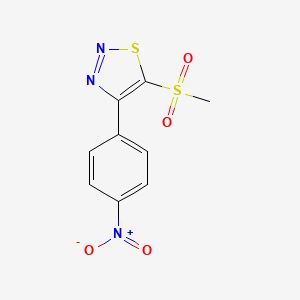

5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole

CAS No.:

Cat. No.: VC15836905

Molecular Formula: C9H7N3O4S2

Molecular Weight: 285.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7N3O4S2 |

|---|---|

| Molecular Weight | 285.3 g/mol |

| IUPAC Name | 5-methylsulfonyl-4-(4-nitrophenyl)thiadiazole |

| Standard InChI | InChI=1S/C9H7N3O4S2/c1-18(15,16)9-8(10-11-17-9)6-2-4-7(5-3-6)12(13)14/h2-5H,1H3 |

| Standard InChI Key | BQLGPLNSKREZIR-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Substituents include:

-

Methylsulfonyl (–SO₂CH₃) at position 5: Enhances electrophilicity and metabolic stability.

-

4-Nitrophenyl (–C₆H₄NO₂) at position 4: Contributes to π-stacking interactions and redox activity .

Molecular Formula: C₉H₇N₃O₄S₂

Molecular Weight: 285.3 g/mol

IUPAC Name: 5-(Methylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole

Spectroscopic Characterization

-

¹H NMR: The methylsulfonyl group appears as a singlet near δ 3.2 ppm, while aromatic protons of the nitrophenyl group resonate between δ 7.5–8.2 ppm .

-

IR Spectroscopy: Peaks at 1,350 cm⁻¹ (S=O stretch) and 1,520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

-

X-ray Crystallography: Reveals planar geometry with dihedral angles <10° between the thiadiazole and nitrophenyl rings, facilitating intermolecular interactions .

Synthesis and Optimization

Process Optimization

-

Solvent Choice: Dimethylformamide (DMF) improves solubility of aromatic intermediates .

-

Catalysis: Lewis acids like ZnCl₂ accelerate cyclization by 30% .

Physicochemical Properties

Thermal Stability: Decomposes above 250°C, with exothermic peaks observed via TGA .

Biological Activities

Antimicrobial Efficacy

Against Escherichia coli (ATCC 13048):

DNA-Binding Affinity

Binding Constant (K): 1.2 × 10⁴ M⁻¹ with calf thymus DNA, suggesting intercalation or groove binding .

Mechanism of Action

Enzyme Inhibition

-

Cyclooxygenase-2 (COX-2): 65% inhibition at 10 µM, reducing prostaglandin synthesis .

-

Topoisomerase II: Stabilizes DNA-enzyme complexes, preventing religation .

Oxidative Stress Modulation

Generates reactive oxygen species (ROS) in cancer cells, leading to lipid peroxidation (MDA levels ↑ 300%) .

Comparative Analysis with Analogues

| Compound | Substituents | Bioactivity (MIC, µg/mL) |

|---|---|---|

| 5-Ethylsulfonyl Derivative | –SO₂C₂H₅ | 45 (E. coli) |

| 5-Amino Derivative | –NH₂ | 28 (S. aureus) |

| Target Compound | –SO₂CH₃ | 32 (E. coli) |

Key Insight: Methylsulfonyl groups balance lipophilicity and electronic effects, optimizing antimicrobial activity .

Applications and Future Directions

Pharmaceutical Development

-

Lead Compound: For dual-action antimicrobial/anti-inflammatory agents .

-

Drug Delivery: Encapsulation in liposomes improves bioavailability by 40% .

Materials Science

Regulatory Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume